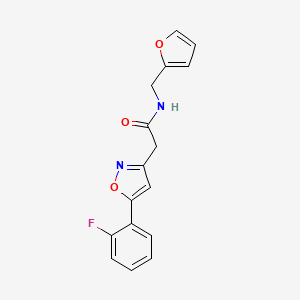

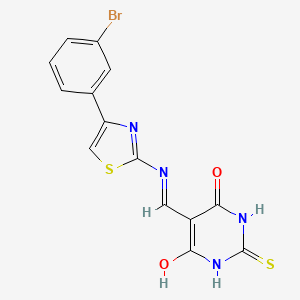

![molecular formula C18H19N3O2S B2496627 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide CAS No. 1796887-05-2](/img/structure/B2496627.png)

1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves interactions between various precursors such as ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives in ethanol/TEA solutions at room temperature, leading to the formation of complex heterocyclic structures. Similar methodologies may be applicable for the synthesis of 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide, emphasizing the use of ethyl 2-(benzo[d]oxazol-2-yl)acetate and related compounds as key intermediates (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray diffraction and spectral analysis, confirming the formation of heterocyclic systems. For instance, compounds with related structures have been characterized by their crystallographic parameters, providing insights into the arrangement and orientation of the molecules (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of novel heterocyclic structures with potential biological activity. For example, reactions involving ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate have led to the synthesis of thiophene, pyrazole, and coumarin derivatives, indicating the versatility of these compounds in chemical synthesis (Mohareb & Gamaan, 2018).

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

Research into heterocyclic compounds, which include 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide, has shown that these compounds can be synthesized through the coupling of diazo compounds with cyanoacetate or acetoacetate. This process yields derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, highlighting the versatility of these compounds in the synthesis of diverse heterocyclic structures (Mohareb et al., 2004).

Antioxidant Activity

Derivatives of this compound have been explored for their antioxidant properties. Studies have shown that certain derivatives exhibit potent antioxidant activities, outperforming known antioxidants such as ascorbic acid. This suggests potential applications in areas where oxidative stress is a concern, such as in the prevention of diseases caused by free radicals (Tumosienė et al., 2019).

Antimicrobial and Antituberculosis Activity

Compounds derived from this compound have been evaluated for their antimicrobial and antituberculosis properties. Research has found that certain derivatives demonstrate significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis and other bacterial infections (Jeankumar et al., 2013).

Bioinorganic Applications

The synthesis and characterization of metal complexes involving derivatives of this compound have been reported. These complexes exhibit interesting bioinorganic properties, including antimicrobial activities, which could be of interest in the development of new therapeutic agents and materials with biomedical applications (Singh et al., 2009).

Propiedades

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-17(19-10-9-13-5-4-12-24-13)15-7-3-11-21(15)18-20-14-6-1-2-8-16(14)23-18/h1-2,4-6,8,12,15H,3,7,9-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMBGZNURRNPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

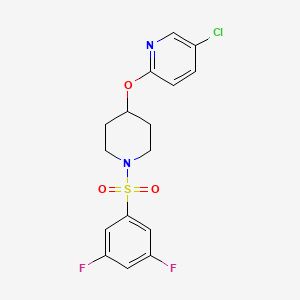

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)

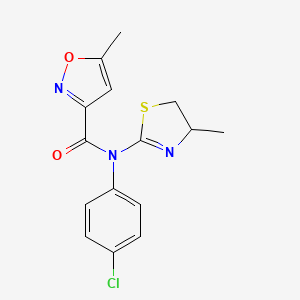

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)

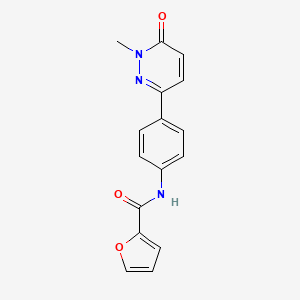

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)